molecular formula C18H17BrO B8307114 2-Bromo-4,4-diphenylcyclohexanone

2-Bromo-4,4-diphenylcyclohexanone

Cat. No.: B8307114
M. Wt: 329.2 g/mol
InChI Key: IPGQCGUVCWKFFK-UHFFFAOYSA-N
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Description

2-Bromo-4,4-diphenylcyclohexanone is a brominated cyclohexanone derivative featuring two phenyl substituents at the 4-position of the cyclohexanone ring and a bromine atom at the 2-position. The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the bulky diphenyl groups, which may affect its stability, solubility, and participation in substitution or reduction reactions .

Properties

Molecular Formula

C18H17BrO

Molecular Weight

329.2 g/mol

IUPAC Name

2-bromo-4,4-diphenylcyclohexan-1-one

InChI

InChI=1S/C18H17BrO/c19-16-13-18(12-11-17(16)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

IPGQCGUVCWKFFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1=O)Br)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituents Melting Point (°C) Log KOW Key Reactivity
2-Bromo-4,4-diphenylcyclohexanone 2-Br, 4,4-diphenyl Not reported Not reported Expected SN<sup>2</sup> substitution at C2; steric hindrance from diphenyl groups
2-Bromo-4'-methoxyacetophenone 2-Br, 4'-methoxy 70 2.1 Stable under recommended conditions; used as a manufacturing intermediate
2-Fluoro-4,4-diphenylcyclohexanone 2-F, 4,4-diphenyl Not reported Not reported Enantioselective synthesis (94% ee); fluorination alters electronic properties
2-Bromo-4,4-dimethyl-2-cyclohexenone 2-Br, 4,4-dimethyl (α,β-unsaturated) Not reported Not reported Photochemical reduction yields 4,4-dimethyl-2-cyclohexenone via S2/T2 states

Key Observations:

  • Halogen Influence: Bromine in this compound enhances electrophilicity at C2 compared to its fluoro analog, facilitating nucleophilic substitution. Fluorine, however, increases electron-withdrawing effects and may stabilize transition states in enantioselective reactions .
  • Solubility and Lipophilicity: The log KOW of 2.1 for 2-Bromo-4'-methoxyacetophenone suggests moderate lipophilicity , while the diphenyl groups in the main compound likely increase hydrophobicity.

Table 2: Reactivity and Application Comparison

Compound Name Key Reactions/Applications Industrial Relevance
This compound Potential intermediate for chiral ligands or pharmaceuticals via bromine displacement Limited data; inferred use in asymmetric synthesis due to stereoelectronic features
2-Bromo-4'-methoxyacetophenone Manufacturing intermediate; stable under controlled conditions Used in labs and processing; regulated under REACH Annex XVII
2-Fluoro-4,4-diphenylcyclohexanone Enantioselective organocatalytic fluorination (88% yield, 94% ee) Pharmaceutical precursor for chiral molecules
2-Bromo-4,5-difluorobenzoic acid Building block for pharmaceuticals/agrochemicals; bromine/fluorine enhance reactivity High demand in fine chemical synthesis (≥98% purity)

Key Observations:

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability make it a better leaving group in substitution reactions compared to fluorine. This difference is critical in designing reaction pathways for drug intermediates .
  • Photochemical Behavior: 2-Bromo-4,4-dimethyl-2-cyclohexenone undergoes reduction via excited triplet states, suggesting that the main compound’s reactivity could be tunable under photochemical conditions .

Key Observations:

  • Transport Hazards: 2-Bromo-4'-methoxyacetophenone’s Class 8 designation highlights the need for corrosion-resistant packaging, a consideration likely applicable to other brominated ketones .

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